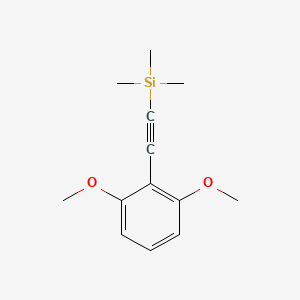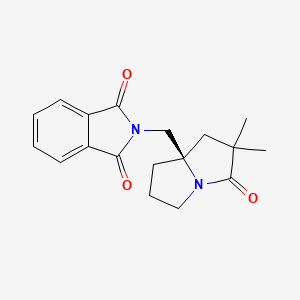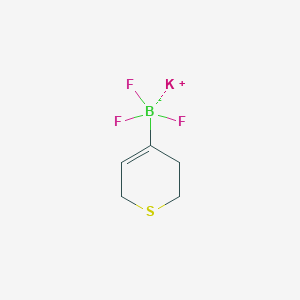
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and a trifluoroborate group, which imparts stability and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate typically involves the reaction of 3,6-dihydro-2H-thiopyran with a boron trifluoride source in the presence of a potassium salt. One common method involves the use of potassium trifluoroborate and a suitable solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted thiopyran derivatives
Scientific Research Applications
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate involves its interaction with various molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. The thiopyran ring can undergo redox reactions, influencing the compound’s reactivity and stability . These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of trifluoroborate.
3,4-Dihydro-2H-thiopyran derivatives: These compounds share the thiopyran ring but differ in their substituents and functional groups.
Uniqueness
Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other thiopyran derivatives. This makes it particularly valuable in synthetic applications where selective reactivity is required .
Properties
Molecular Formula |
C5H7BF3KS |
|---|---|
Molecular Weight |
206.08 g/mol |
IUPAC Name |
potassium;3,6-dihydro-2H-thiopyran-4-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3S.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1 |
InChI Key |
HJCSMCDLPUVBSV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CCSCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


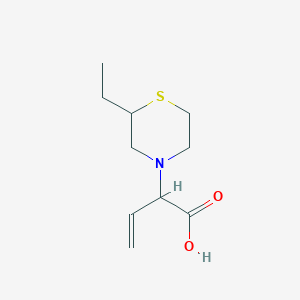
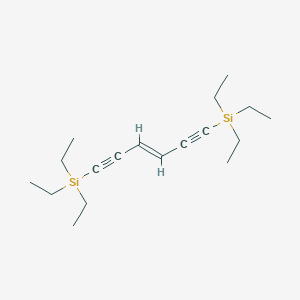
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)

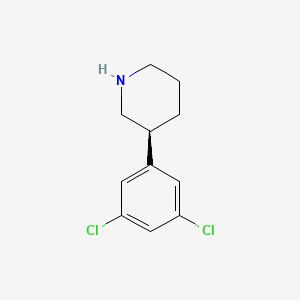
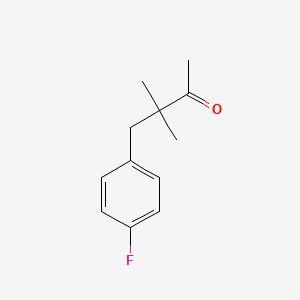
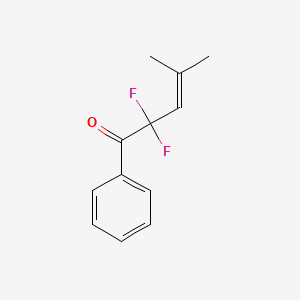
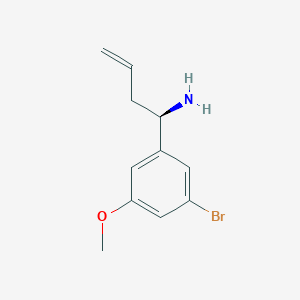
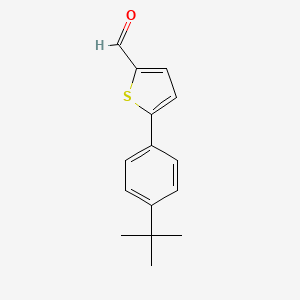
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
